[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Description
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the 1,4-benzothiazine-1,1-dioxide class, characterized by a sulfur-containing heterocyclic core fused with a benzene ring. The structure includes a 3-bromophenyl substituent at the 4-position of the benzothiazine ring and a 4-ethoxyphenyl methanone group at the 2-position. The 1,1-dioxide moiety enhances electronic delocalization and stability, while the bromine atom and ethoxy group contribute to steric and electronic modulation, influencing reactivity and biological activity .
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4S/c1-2-29-19-12-10-16(11-13-19)23(26)22-15-25(18-7-5-6-17(24)14-18)20-8-3-4-9-21(20)30(22,27)28/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGZTTMAMGPMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazine core, followed by the introduction of the bromophenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Substituent Variations in Benzothiazinone Derivatives
The following table highlights key structural analogs and their substituent-driven differences:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Bromophenyl (4), 4-Ethoxyphenyl (2) | C₂₂H₁₇BrNO₄S | 486.35 g/mol | Bromine (electron-withdrawing), ethoxy (electron-donating), high lipophilicity |
| 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Bromophenyl (4), Phenyl (2) | C₂₁H₁₅BrNO₃S | 457.32 g/mol | Para-bromo substitution; reduced solubility vs. ethoxy analogs |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl (4), Phenyl (2) | C₂₅H₂₃NO₃S | 417.52 g/mol | Alkyl chain enhances hydrophobicity; lower polarity |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl (4), 4-Ethylphenyl (2), 7-Fluoro | C₂₄H₂₁FNO₃S | 446.49 g/mol | Fluorine improves metabolic stability; methyl enhances steric bulk |
| (2-Bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone | 2-Bromophenyl (3), 4-Hydroxy | C₁₅H₁₀BrNO₄S | 380.21 g/mol | Hydroxy group enables hydrogen bonding; ortho-bromo affects planarity |
Crystallographic and Structural Insights
- The target compound’s crystal packing is likely influenced by bromine’s polarizability and ethoxy’s steric demand. Similar compounds (e.g., ) show intermolecular hydrogen bonds involving sulfone oxygen atoms, stabilizing the lattice .
- Para-substituted analogs (e.g., 4-bromophenyl in ) adopt planar conformations, while ortho-substituted derivatives (e.g., ) exhibit puckered rings due to steric clashes .
Biological Activity
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by its unique structural features, which include a dioxido group and bromophenyl substitution. These structural elements suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 461.4 g/mol. The presence of functional groups such as the dioxido and bromophenyl moieties enhances its reactivity and potential interaction with biological systems.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.4 g/mol |
| Structural Components | Benzothiazine core, dioxido group, bromophenyl group |
Biological Activity Overview
Research indicates that compounds similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various biological activities including:
- Antimicrobial Activity : Similar benzothiazine derivatives have shown significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Studies suggest potential anticancer activity, particularly in inhibiting tumor cell proliferation.
- Analgesic Effects : Some derivatives exhibit pain-relieving properties, indicating possible applications in pain management.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that benzothiazine derivatives had moderate to good antimicrobial effects against Gram-positive and Gram-negative bacteria. The specific activity of the compound remains to be fully characterized through in vitro studies .
- Anticancer Activity : In vitro assays indicated that related compounds could inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Analgesic Properties : Compounds with similar structures have been tested for their analgesic effects in animal models, showing promising results that warrant further exploration .
The mechanisms through which 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects may involve:
- Interaction with cellular enzymes or receptors leading to altered metabolic pathways.
- Induction of oxidative stress in microbial cells or cancer cells, resulting in cell death.
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- Comprehensive in vitro and in vivo evaluations to determine the efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize the compound's pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
